Cas no 2092088-48-5 (2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2092088-48-5x500.png)
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine
- 2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanamine
- 2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine
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- インチ: 1S/C11H22N2O/c12-6-9-13-7-4-11(5-8-13)3-1-2-10-14-11/h1-10,12H2
- InChIKey: QGQXWLWNFMCJLW-UHFFFAOYSA-N
- SMILES: O1CCCCC21CCN(CCN)CC2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 176
- トポロジー分子極性表面積: 38.5
- XLogP3: 0.4
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- Boiling Point: 311.7±32.0 °C at 760 mmHg
- フラッシュポイント: 142.3±25.1 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O165151-1g |
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F1907-6084-0.5g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-6084-0.25g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | O165151-100mg |
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 100mg |
$ 95.00 | 2022-06-02 | ||
Life Chemicals | F1907-6084-10g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | O165151-500mg |
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F1907-6084-2.5g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6084-5g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6084-1g |
2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine |
2092088-48-5 | 95%+ | 1g |
$401.0 | 2023-09-07 |
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amineに関する追加情報
2-(1-Oxa-9-Azaspiro[5.5]undecan-9-yl)ethan-1-Amine: A Comprehensive Overview
The compound with CAS No 2092088-48-5, commonly referred to as 2-(1-Oxa-9-Azaspiro[5.5]undecan-9-yl)ethan-1-Amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The spiro structure in this molecule is further modified by the presence of an oxygen atom (oxa) and a nitrogen atom (aza), making it a member of the spirooxazine family. The ethanamine group attached to the spiro system adds to its functional diversity, rendering it a versatile molecule with potential applications in drug design and material science.
The structural complexity of 2-(1-Oxa-9-Azaspiro[5.5]undecan-9-yl)ethan-1-Amine arises from its spiro framework, which consists of a five-membered ring fused to another five-membered ring via a single atom. The oxygen and nitrogen atoms within the spiro system introduce heteroatom functionality, which can significantly influence the compound's chemical reactivity and biological activity. Recent studies have highlighted the importance of such heterocyclic systems in mimicking natural products and in the development of bioactive molecules.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. Researchers have explored its ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization reactions. These studies have demonstrated that the compound can serve as a versatile platform for constructing larger molecules with intricate topologies, which is particularly valuable in drug discovery efforts.
In terms of biological activity, 2-(1-Oxa-9-Azaspiro[5.5]undecan-9-yl)ethan-1-Amine has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, recent investigations have revealed that derivatives of this compound exhibit moderate inhibitory effects on certain kinases, suggesting its potential role in anti-cancer therapies. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) has opened avenues for exploring its utility in treating neurological disorders.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirooxazine core. Advanced synthetic techniques, such as ring-closing metathesis and nucleophilic substitution reactions, are often employed to construct the desired framework. The incorporation of the ethanamine group is achieved through standard amine-forming reactions, such as reductive amination or direct alkylation.
From an analytical standpoint, modern spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions.
In conclusion, CAS No 2092088-48-5, or 2-(1-Oxa-9-Azaspiro[5.5]undecan-9-Yl)Ethanamine, represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its unique combination of spiro heterocyclic features and amine functionality positions it as a valuable asset in both academic research and industrial applications.
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